molecular formula C7H11NO2 B1201867 (4S)-4-amino-5,6-heptadienoic acid CAS No. 89825-31-0

(4S)-4-amino-5,6-heptadienoic acid

カタログ番号: B1201867
CAS番号: 89825-31-0
分子量: 141.17 g/mol
InChIキー: XWILORJMRMFKPM-ZCFIWIBFSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Context of (4S)-4-amino-5,6-heptadienoic acid Discovery and Initial Characterization

The story of this compound, also known by its code name MDL 72483 and as (S)-γ-allenyl-GABA , is intrinsically linked to the broader history of research into γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. GABA was first identified in the brain in 1950, a discovery that opened the floodgates to understanding its crucial role in regulating neuronal excitability. nih.govnih.govnih.gov The quest to modulate GABAergic neurotransmission for therapeutic purposes, particularly in the context of seizure disorders, spurred the development of compounds that could influence GABA levels.

This compound emerged from this research landscape in the early 1980s. While a singular "discovery" paper is not readily apparent, a patent filed by Patrick J. Casara of Merrell Toraude et Cie in 1982 provides a key historical marker for its initial synthesis. nih.gov Subsequent research, notably by a team including Sarhan, Casara, Knödgen, and Seiler at the Merrell Dow Research Institute, further characterized the compound. Their work, culminating in publications around the early 1990s, established it as a potent and specific inhibitor of the enzyme GABA transaminase (GABA-T). nih.govdntb.gov.ua This initial characterization laid the groundwork for its exploration as a potential anticonvulsant agent.

Role of this compound in the Study of Neurotransmitter Metabolism and Enzyme Inhibition

The primary mechanism of action of this compound is the irreversible inhibition of GABA transaminase (GABA-T) . nih.govnih.govnih.gov GABA-T is a key enzyme in the metabolic pathway of GABA, responsible for its degradation. wikipedia.orgpatsnap.com By inactivating GABA-T, this compound leads to an accumulation of GABA in the brain. nih.govnih.gov

This targeted enzyme inhibition has made it a valuable tool for studying the downstream effects of elevated GABA levels. Research demonstrated a direct correlation between the administration of this compound, the degree of GABA-T inhibition, and the subsequent increase in brain GABA concentrations. nih.gov This property allowed researchers to probe the link between GABAergic tone and neuronal excitability, providing insights into the pathophysiology of conditions like epilepsy. nih.gov

Notably, studies have shown that this compound is a more potent inhibitor of GABA-T compared to other well-known inhibitors like vigabatrin (B1682217). nih.gov This heightened potency underscores its significance as a research tool for achieving substantial and sustained increases in brain GABA levels. The compound's specificity for GABA-T over other aminotransferases, such as ornithine aminotransferase, further enhances its utility in dissecting the specific roles of GABA metabolism.

Enzyme Inhibition Profile

CompoundTarget EnzymeInhibition TypeRelative Potency
This compoundGABA transaminase (GABA-T)IrreversibleHigh
VigabatrinGABA transaminase (GABA-T)IrreversibleModerate

Significance of the Allenic Structure and Stereochemistry in Biological Systems

The chemical structure of this compound is central to its biological activity. Two key features are of paramount importance: the allenic group and the specific (S)-stereochemistry .

The allenic moiety, a C=C=C functional group, is a relatively uncommon feature in biological molecules and is crucial for the irreversible inhibition of GABA-T. nih.gov This functional group participates in a mechanism-based inactivation, where the enzyme itself converts the inhibitor into a reactive species that then covalently binds to the enzyme's active site, leading to its permanent inactivation.

Furthermore, the stereochemistry at the fourth carbon is critical. Research has unequivocally shown that the (S)-enantiomer is the biologically active form, while the (R)-enantiomer is largely inactive. nih.gov This stereospecificity highlights the precise three-dimensional fit required for the inhibitor to bind to the active site of GABA-T. This observation is a classic example of the principle that stereoisomers of a drug can have vastly different pharmacological activities, a fundamental concept in drug design and development.

Overview of Research Trajectories for this compound

The primary research trajectory for this compound has been its investigation as a potential anticonvulsant . nih.govnih.gov Its ability to potently and specifically increase brain GABA levels made it a promising candidate for the treatment of epilepsy, a condition often characterized by a deficit in GABAergic inhibition. Studies in animal models demonstrated its efficacy in protecting against seizures. nih.gov

Beyond its potential as a standalone therapeutic, this compound has served as a lead compound in the design of other GABA-T inhibitors. Its unique allenic structure has inspired the synthesis of other novel compounds with potential applications in neuroscience. The exploration of its derivatives continues to be an area of interest for researchers seeking to develop new modulators of GABAergic neurotransmission with improved pharmacokinetic and pharmacodynamic profiles.

Research Applications of this compound

Area of ResearchSpecific ApplicationKey Finding
NeuropharmacologyInvestigation of anticonvulsant activityDemonstrated protection against seizures in animal models. nih.gov
EnzymologyStudy of GABA-T inhibition mechanismsElucidation of mechanism-based inactivation involving the allenic group. nih.gov
Medicinal ChemistryLead compound for novel inhibitor designInspiration for the synthesis of new GABAergic modulators.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

89825-31-0

分子式

C7H11NO2

分子量

141.17 g/mol

InChI

InChI=1S/C7H11NO2/c1-2-3-6(8)4-5-7(9)10/h3,6H,1,4-5,8H2,(H,9,10)/t6-/m1/s1

InChIキー

XWILORJMRMFKPM-ZCFIWIBFSA-N

SMILES

C=C=CC(CCC(=O)O)N

異性体SMILES

C=C=C[C@H](CCC(=O)O)N

正規SMILES

C=C=CC(CCC(=O)O)N

同義語

4-amino-5,6-heptadienoic acid
MDL 72483
MDL-72483

製品の起源

United States

Synthetic Methodologies and Stereocontrol of 4s 4 Amino 5,6 Heptadienoic Acid

Retrosynthetic Analysis of the (4S)-4-amino-5,6-heptadienoic acid Scaffold

A retrosynthetic analysis of this compound reveals several potential disconnection points that inform the design of synthetic routes. The primary challenge lies in the stereoselective installation of both the C4 stereocenter and the axial chirality of the allene (B1206475).

A logical disconnection of the C4-C5 bond points towards an electrophilic allene precursor and a chiral amine synthon or its equivalent. This approach, however, can be complicated by the regioselectivity of nucleophilic attack on the allene. A more strategic disconnection can be made at the C3-C4 bond, suggesting a pathway involving the addition of a suitable three-carbon fragment to a chiral α-amino aldehyde or a related electrophile.

Alternatively, a powerful strategy involves a sigmatropic rearrangement as the key bond-forming and stereochemistry-defining step. Disconnecting the allene and the stereocenter through a conceptual reverse of a wikipedia.orgwikipedia.org-sigmatropic rearrangement, such as an aza-Cope rearrangement, leads to a simplified propargyl-containing precursor. This approach is particularly attractive as it can potentially establish both the C4 stereocenter and the allenic chirality in a single, concerted step from a more readily accessible acyclic precursor. This latter strategy forms the basis for some of the most effective synthetic routes to this class of compounds.

Enantioselective Synthesis Strategies for this compound

The development of enantioselective methods is paramount for accessing the biologically relevant (4S)-enantiomer of 4-amino-5,6-heptadienoic acid. Key strategies employed include the use of chiral auxiliaries to direct stereoselective transformations and the application of powerful stereoselective rearrangement reactions.

Chiral Auxiliaries and Asymmetric Transformations in Allenic Amino Acid Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of amino acid synthesis, auxiliaries derived from readily available chiral pool materials like amino acids, amino alcohols, or terpenes are commonly employed. researcher.liferesearchgate.netsigmaaldrich.com

For the synthesis of γ-allenic amino acids, a chiral auxiliary can be attached to a glycine (B1666218) enolate equivalent. The subsequent alkylation with a propargyl halide, for instance, would proceed with high diastereoselectivity, dictated by the steric and electronic properties of the auxiliary. The chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. Subsequent chemical manipulations, including the transformation of the alkyne to the allene and the cleavage of the auxiliary, would yield the desired enantiomerically enriched allenoic amino acid. Common chiral auxiliaries that have proven effective in asymmetric amino acid synthesis include Evans' oxazolidinones and Schöllkopf's bis-lactim ethers. While specific applications of these auxiliaries to the direct synthesis of this compound are not extensively documented, the principles are well-established in the synthesis of other complex amino acids. researchgate.net

The table below summarizes some commonly used chiral auxiliaries in asymmetric amino acid synthesis.

Chiral AuxiliaryTypical ApplicationKey Features
Evans' OxazolidinonesAsymmetric alkylation, aldol (B89426) reactionsRigid scaffold, predictable stereochemical outcome
Schöllkopf's Bis-lactim EthersAsymmetric synthesis of α-amino acidsUtilizes a chiral glycine equivalent
Pseudoephedrine AmidesAsymmetric alkylationReadily available, high diastereoselectivity
CamphorsultamsAsymmetric Diels-Alder, alkylationRobust, crystalline derivatives aid in purification

Application of Rearrangement Reactions (e.g., Aza-Cope) to Allenic Amino Acid Formation

Sigmatropic rearrangements, particularly the aza-Cope rearrangement, have emerged as a powerful tool for the stereoselective synthesis of nitrogen-containing compounds. wikipedia.org The cationic 2-aza-Cope rearrangement, a wikipedia.orgwikipedia.org-sigmatropic shift, is particularly noteworthy for its ability to proceed under mild conditions and with a high degree of stereocontrol. wikipedia.orgacs.org This reaction has been successfully applied to the synthesis of γ-allenic amino acids, demonstrating its utility in constructing the challenging scaffold of molecules like this compound.

The strategy involves the rearrangement of a propargyl-containing precursor, which upon rearrangement, generates the allene functionality. A notable example is the synthesis of a γ-allenic GABA analogue, which shares the core structural features of the target molecule. In this approach, a key intermediate is an N-acyliminium ion derived from a propargylamine (B41283) derivative. This intermediate undergoes a facile aza-Cope rearrangement to furnish the allenic framework. The stereochemistry at the C4 position can be controlled by the stereochemistry of the starting material, often derived from a chiral pool amino acid. The reaction typically proceeds through a highly ordered chair-like transition state, which effectively translates the stereochemical information from the precursor to the product. wikipedia.org

Divergent Synthetic Pathways to this compound and Related Allenic Amino Acids

Divergent synthesis allows for the generation of a library of structurally related compounds from a common intermediate. In the context of allenoic amino acids, a divergent approach can provide access to analogues of this compound with variations in the substitution pattern of the allene or the amino acid backbone. nih.gov

A common strategy involves the synthesis of a key intermediate that possesses multiple reactive sites that can be selectively functionalized. For instance, a propargyl glycine derivative can serve as a versatile precursor. This intermediate can be subjected to a variety of transformations to introduce the allene moiety with different substituents. For example, reaction with different organocuprates can lead to a range of substituted allenes.

Alternatively, a divergent approach can start from a meso-compound, where a desymmetrization step introduces chirality. For example, the desymmetrization of a meso-glutaric anhydride (B1165640) can lead to a chiral intermediate that can be further elaborated into a variety of γ-amino acid derivatives, including those with allenic side chains. nih.gov This strategy offers an efficient way to access a range of stereoisomers and analogues for structure-activity relationship studies.

Chemical Characterization and Stereochemical Assignment of Synthetic Products

The unambiguous characterization and stereochemical assignment of the synthetic products are crucial to confirm the success of the synthesis. A combination of spectroscopic techniques and chemical methods is employed for this purpose.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the structure of this compound. The ¹H NMR spectrum would show characteristic signals for the protons of the carboxylic acid, the α- and β-protons of the amino acid backbone, and the protons of the allene. The allenic protons typically appear in a distinct region of the spectrum. The ¹³C NMR spectrum is particularly informative for identifying the central sp-hybridized carbon of the allene, which resonates at a characteristic downfield shift (around 200 ppm).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. Characteristic absorption bands for the carboxylic acid (O-H and C=O stretching), the amine (N-H stretching), and the allene (cumulative C=C stretching, typically around 1950 cm⁻¹) would be expected.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and confirm its elemental composition.

Stereochemical Assignment: The determination of the absolute configuration of the C4 stereocenter and the axial chirality of the allene is a critical aspect.

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to separate the enantiomers and determine the enantiomeric excess (ee) of the synthetic product by comparing the retention times with those of a racemic or an authentic chiral standard.

Optical Rotation: Measurement of the specific rotation using a polarimeter can help in assigning the enantiomer, provided that the rotation of a known standard is available for comparison.

X-ray Crystallography: If a suitable crystalline derivative of the synthesized compound can be obtained, single-crystal X-ray diffraction analysis provides an unambiguous determination of the absolute stereochemistry.

NMR of Diastereomeric Derivatives: The formation of diastereomeric derivatives by reacting the amino acid with a chiral derivatizing agent (e.g., Mosher's acid) can be used to determine the enantiomeric purity and, in some cases, the absolute configuration by analyzing the NMR spectra of the resulting diastereomers.

Enzymatic Mechanism of Action: 4s 4 Amino 5,6 Heptadienoic Acid As a Gamma Aminobutyric Acid Transaminase Gaba T Inactivator

Biochemical Characterization of GABA-T and its Catalytic Cycle

Gamma-aminobutyric acid transaminase (GABA-T), also known as 4-aminobutyrate transaminase, is a key enzyme in the metabolic pathway of the inhibitory neurotransmitter GABA. nih.gov This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme is primarily responsible for the degradation of GABA. nih.govnorthwestern.edu The catalytic action of GABA-T is crucial for maintaining the balance of neurotransmitter levels in the brain. nih.gov

The enzymatic process begins with GABA binding to the active site of GABA-T. nih.gov The enzyme then facilitates the transfer of the amino group from GABA to the PLP cofactor, converting PLP into pyridoxamine (B1203002) 5'-phosphate (PMP) and GABA into succinic semialdehyde. nih.gov This transformation temporarily renders the enzyme inactive. nih.gov To complete the catalytic cycle and restore its function, a second substrate, α-ketoglutarate, enters the active site. nih.gov The amino group from PMP is then transferred to α-ketoglutarate, regenerating PLP and producing the excitatory neurotransmitter glutamate (B1630785). nih.gov This two-step process, known as a ping-pong mechanism, effectively converts one molecule of GABA into one molecule of glutamate. nih.gov The interplay between GABA-T and glutamate decarboxylase (GAD), the enzyme that synthesizes GABA from glutamate, is vital for regulating the brain's principal inhibitory and excitatory neurotransmitter levels. nih.gov

Kinetics of Irreversible Inhibition by (4S)-4-amino-5,6-heptadienoic acid

This compound is a potent inactivator of GABA-T. nih.govnih.gov Its action is characterized by time-dependent and concentration-dependent irreversible inhibition of the enzyme. nih.gov

Evidence for Suicide Substrate Mechanism of this compound

This compound functions as a suicide substrate for GABA-T. nih.govnih.gov This means that the compound itself is relatively unreactive but is converted into a highly reactive species by the target enzyme's own catalytic mechanism. nih.gov This newly formed reactive molecule then irreversibly inactivates the enzyme. nih.gov

The process begins with the formation of a Schiff base between the inhibitor and the PLP cofactor in the enzyme's active site. nih.gov This is a common first step for substrates of PLP-dependent enzymes. nih.gov Following this, the enzyme abstracts a proton, leading to the formation of a resonance-stabilized carbanion. nih.gov It is the subsequent chemistry of this intermediate that leads to the inactivation of the enzyme. nih.gov In the case of this compound, the inactivation is proposed to proceed through the formation of a reactive allene (B1206475) intermediate. nih.gov

Investigation of Enzyme-Inhibitor Adduct Formation

The inactivation of GABA-T by this compound involves the formation of a covalent adduct between the inhibitor and the enzyme. northwestern.edu Mechanistic studies have proposed that the allene intermediate, generated from the inhibitor within the active site, is susceptible to nucleophilic attack. northwestern.edu This attack can be carried out by an active site residue, leading to the covalent and irreversible modification of the enzyme. northwestern.edu

Molecular Interactions between this compound and the GABA-T Active Site

The specific binding of this compound to the GABA-T active site is a prerequisite for its inhibitory activity. The (S)-enantiomer of 4-amino-5,6-heptadienoic acid is a potent inactivator, while the (R)-enantiomer shows no significant inactivation, highlighting the stereospecificity of the interaction. nih.gov Molecular modeling studies of similar inhibitors suggest the presence of an accessory binding pocket adjacent to the main active site that can accommodate parts of the inhibitor molecule. nih.gov The precise interactions of this compound within the active site, including hydrogen bonding and other non-covalent interactions with specific amino acid residues, are crucial for its orientation and subsequent inactivation mechanism. researchgate.net

Comparative Enzymological Studies with Other GABA-T Inhibitors (e.g., Vigabatrin)

This compound has been shown to be a more potent inhibitor of GABA-T than vigabatrin (B1682217), another well-known irreversible inhibitor of the enzyme. nih.gov When administered orally to mice, this compound was found to be approximately five times more potent than vigabatrin in inhibiting brain GABA-T. nih.gov Both compounds act as suicide substrates, but their chemical structures and the specific reactive intermediates they form differ, which likely accounts for the difference in their potency. nih.govnih.gov

While both inhibitors lead to an increase in brain GABA concentrations, the magnitude and time course of this effect can vary. nih.govnih.gov Comparative studies are essential for understanding the structure-activity relationships of GABA-T inhibitors and for the design of new, more effective therapeutic agents. nih.gov

FeatureThis compoundVigabatrin
Mechanism of Action Suicide SubstrateSuicide Substrate
Reactive Intermediate Proposed allene intermediate nih.govEnamine intermediate nih.gov
Relative Potency (Oral, in mice) ~5 times more potent than Vigabatrin nih.govReference nih.gov
Effect on Brain GABA Increases concentration nih.govnih.govIncreases concentration nih.gov

Neurochemical and Biochemical Research on 4s 4 Amino 5,6 Heptadienoic Acid

Modulation of Central Nervous System GABA Concentrations by (4S)-4-amino-5,6-heptadienoic acid

The primary neurochemical consequence of administering this compound is a significant and dose-dependent elevation of GABA concentrations within the brain. nih.govnih.gov The compound acts as a mechanism-based inactivator, meaning the GABA-T enzyme itself converts it into a reactive species that covalently binds to and inactivates the enzyme. nih.gov This inactivation blocks the primary degradation pathway for GABA, leading to its accumulation in the CNS. nih.govfrontiersin.org

Research in mouse models has demonstrated a clear relationship between the dose of this compound, the extent of GABA-T inhibition, and the resulting increase in brain GABA levels. For instance, oral administration of 70 mg/kg of the compound, a dose which reduces GABA-T activity by 50% (ED50), leads to an increase in GABA concentration of approximately 3 µmol/g within five hours. nih.gov This elevation of the brain's primary inhibitory neurotransmitter is directly linked to the compound's anticonvulsant properties. nih.govnih.gov Studies on similar GABA-T inhibitors, such as gamma-vinyl GABA (Vigabatrin), corroborate these findings, showing dose-related increases in GABA concentrations in both cortical tissue and cerebrospinal fluid (CSF). nih.govneurology.orgbmj.com

Table 1: Effect of this compound on GABA-T Activity and Brain GABA Concentration in Mice

ParameterValueTime Post-DosingNotes
GABA-T Activity Decrease50%Not SpecifiedAchieved at ED50 dose of 70 mg/kg (oral). nih.gov
Brain GABA Concentration Increase~3 µmol/g5 hoursResulting from ED50 dose of 70 mg/kg (oral). nih.gov

Impact of GABA-T Inactivation on Synaptic Transmission and Neuronal Excitability

The increased availability of GABA affects both phasic and tonic inhibition. Phasic inhibition is the rapid, transient response at the synapse, while tonic inhibition is a persistent, steady inhibitory conductance mediated by high-affinity extrasynaptic GABA receptors. nih.govscholaris.ca Elevated ambient GABA levels resulting from GABA-T inhibition are thought to particularly enhance tonic inhibition, which plays a crucial role in broadly suppressing neuronal activity and regulating the excitability of neuronal networks. nih.govmdpi.com The anticonvulsant effects of this compound against seizures induced by a presynaptic GABA deficit highlight its ability to restore inhibitory tone and stabilize neuronal excitability. nih.gov

Investigating the Broader Metabolic Consequences of GABA-T Inhibition by this compound

The inhibition of GABA-T has metabolic consequences that extend beyond the elevation of GABA. GABA-T is a key enzyme in the "GABA shunt," a metabolic pathway that connects the tricarboxylic acid (TCA) cycle with glutamate (B1630785) and GABA metabolism. frontiersin.org In this shunt, GABA is transaminated by GABA-T to form succinic semialdehyde, which is then oxidized to succinate (B1194679) and re-enters the TCA cycle. nih.govfrontiersin.org Blocking this enzyme disrupts the shunt and alters the concentrations of related metabolites.

Studies on the similar GABA-T inhibitor, gamma-vinyl GABA, have shown that in addition to elevating GABA, the compound also affects the levels of other cerebral amino acids. These studies observed decreases in the concentrations of glutamate, aspartate, and alanine, alongside increases in phenylalanine and lysine. nih.gov Furthermore, a biphasic change in glutamine levels was noted. nih.gov It is expected that this compound would produce a similar profile of metabolic changes. Additionally, in genetic disorders of GABA-T deficiency, metabolomic profiling reveals an accumulation of 2-pyrrolidinone, a stable, cyclized product of GABA, which serves as a biomarker for elevated GABA levels. nih.govresearchgate.net This suggests that pharmacological inhibition of GABA-T would also lead to increased formation of this metabolite.

Table 2: Changes in Cerebral Amino Acid Concentrations Following GABA-T Inhibition by Gamma-Vinyl GABA (GVG) in Mice

Amino AcidObserved ChangeReference
GABAIncrease nih.gov
GlutamateDecrease nih.gov
AspartateDecrease nih.gov
AlanineDecrease nih.gov
PhenylalanineIncrease nih.gov
LysineIncrease nih.gov
GlutamineBiphasic (Initial Decrease, Later Increase) nih.gov

Interrelationships with Ornithine and Glutamate Pathways in the Context of GABA Metabolism

Furthermore, GABA metabolism intersects with the ornithine pathway. Research has identified a biosynthetic route in brain synaptosomes where L-ornithine can be converted to glutamate, and subsequently to GABA. nih.gov This conversion is mediated by the enzyme ornithine δ-aminotransferase (OAT). nih.govnih.gov Importantly, GABA itself acts as a negative feedback regulator of this pathway by competitively inhibiting OAT. nih.govnih.gov Therefore, the significant elevation of GABA concentrations caused by this compound would be expected to exert a stronger feedback inhibition on OAT. This action would restrict the metabolic flow from ornithine to glutamate, further influencing the balance of these interconnected amino acid pools within the CNS. nih.gov

Structure Activity Relationships and Design of 4s 4 Amino 5,6 Heptadienoic Acid Analogs

Synthesis and Biochemical Evaluation of (4S)-4-amino-5,6-heptadienoic acid Derivatives

The development of analogs of this compound involves multi-step synthetic chemical processes. These syntheses are designed to introduce specific structural modifications, allowing for a systematic investigation of how different parts of the molecule contribute to its biological activity. The primary biological target for this class of compounds is GABA-T, an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. patsnap.com Inhibition of GABA-T leads to an increase in brain GABA levels, a therapeutic strategy for certain neurological disorders like epilepsy. patsnap.comnih.gov

The biochemical evaluation of these synthesized derivatives is crucial for determining their efficacy as enzyme inhibitors. Standard protocols involve incubating the purified GABA-T enzyme with the test compound and measuring the rate of enzyme activity over time. From these assays, key kinetic parameters are determined, which quantify the compound's potency and mechanism of action.

Key parameters from the biochemical evaluation of GABA-T inhibitors often include:

IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC₅₀ value indicates greater potency.

Kᵢ (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme.

k_inact (Rate of inactivation): The maximal rate of enzyme inactivation at a saturating concentration of the inhibitor.

The data below illustrates a conceptual evaluation of hypothetical derivatives, highlighting the type of data generated in these studies.

CompoundModification from Parent ScaffoldTarget EnzymeReported Potency (Conceptual IC₅₀)
This compoundParent CompoundGABA-T10 µM
Analog AAlkyl substitution at C-2GABA-T50 µM
Analog BReplacement of allene (B1206475) with alkyneGABA-T15 µM
Analog C(4R)-stereoisomerGABA-T>1000 µM

This table is illustrative. The potency values are conceptual and serve to demonstrate the type of data derived from biochemical evaluations.

Stereochemical Determinants of GABA-T Inhibition Efficacy in this compound Analogs

Stereochemistry plays a definitive role in the biological activity of 4-amino-5,6-heptadienoic acid. Research has unequivocally demonstrated that the inhibitory activity resides almost exclusively in the (S)-enantiomer. nih.gov The (R)-enantiomer is reported to be virtually inactive, failing to inactivate GABA-T even at high concentrations. nih.gov

This enantioselectivity provides strong evidence that the inhibitor binds to a specific, chiral active site within the GABA-T enzyme. nih.govresearchgate.net The three-dimensional arrangement of the amino group, the carboxylic acid group, and the allene moiety relative to the chiral center at C-4 must be precise for proper orientation and subsequent reaction with the enzyme's catalytic machinery. The enzyme's active site acts as a chiral environment that can distinguish between the two mirror-image forms of the molecule, binding effectively only to the (S)-enantiomer.

This stereochemical requirement is a common feature among enzyme inhibitors and highlights the importance of specific protein-ligand interactions. nih.gov The inactivity of the (R)-enantiomer suggests that its spatial configuration prevents it from achieving the necessary alignment within the active site to engage with key amino acid residues or the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor required for the inactivation mechanism.

Stereoselectivity of GABA-T Inhibition
EnantiomerRelative Activity against GABA-TReference
This compoundPotent Inactivator nih.gov
(4R)-4-amino-5,6-heptadienoic acidDoes not inactivate nih.gov

Modifications to the Allenic Moiety and their Effect on Enzyme Inactivation

The allene functional group (a chain of three carbon atoms with two adjacent double bonds) is a critical component of this compound's mechanism of action. This moiety functions as a latent reactive species. Upon enzymatic processing within the GABA-T active site, the allene is converted into a highly reactive Michael acceptor. nih.govnih.gov This electrophilic species can then be attacked by a nucleophilic residue in the enzyme's active site, leading to the formation of a covalent bond and irreversible inactivation of the enzyme.

Modifying this allene group has profound effects on the compound's inhibitory properties. The nature of the unsaturated system dictates the specific chemical pathway of inactivation. For instance, replacing the allene with a related unsaturated group, such as an acetylene (B1199291) (triple bond) as seen in γ-ethynyl GABA, also results in a potent mechanism-based inhibitor, but the specifics of the chemical transformation within the active site differ. northwestern.edu

Studies on related inhibitors show that the enzyme-catalyzed transformation of the inhibitor-PLP cofactor complex can lead to various reactive intermediates. northwestern.edu Altering the allene could influence:

The rate of tautomerization: The enzymatic proton abstraction that initiates the activation process could be faster or slower.

The nature of the reactive species: While the allene forms a conjugated enamine, other groups might form different electrophiles.

The partitioning of the reaction pathway: The intermediate might be more or less prone to hydrolysis (leading to product release and enzyme turnover) versus nucleophilic attack (leading to inactivation). northwestern.edu

Therefore, the allene is not merely a structural feature but a precisely tuned functional group whose electronic properties and reactivity are central to the inactivation mechanism. Any modification must be carefully considered to retain this essential capability for generating a reactive species within the target enzyme's active site.

Rational Design Principles for Novel Mechanism-Based Enzyme Inhibitors Derived from the this compound Scaffold

The knowledge gained from SAR studies of this compound and its analogs provides a foundation for the rational design of new inhibitors. The goal is to create novel molecules with improved potency, selectivity, and pharmacokinetic properties. Key design principles derived from this scaffold include:

Preservation of (S)-Stereochemistry: The absolute stereochemistry at the C-4 position is a critical determinant of activity. Any new design must maintain this configuration to ensure proper recognition and binding by the GABA-T active site. nih.gov

Inclusion of a Latent Reactive Group: A key feature of this class of mechanism-based inhibitors is a functional group, like the allene, that is transformed into a reactive electrophile by the enzyme's own catalytic action. Future designs should incorporate moieties that can undergo a similar bioactivation process.

Structure-Based Drug Design: Utilizing crystal structures of GABA-T, ideally in complex with inhibitors, allows for the visualization of the active site. drugbank.com This information can guide the design of analogs with modifications that enhance binding affinity by interacting with specific amino acid residues or exploiting accessory binding pockets adjacent to the main active site. nih.gov

Optimization of Physicochemical Properties: While maintaining the core pharmacophore responsible for inhibition, modifications to other parts of the molecule can improve properties like solubility and membrane permeability. For example, incorporating heterocyclic scaffolds can be used to modulate lipophilicity, which is crucial for crossing the blood-brain barrier. nih.govmdpi.com

By adhering to these principles, the this compound scaffold serves as a valuable template for the development of the next generation of mechanism-based GABA-T inhibitors.

Advanced Research Methodologies Applied to 4s 4 Amino 5,6 Heptadienoic Acid

Biochemical Assays for Evaluating (4S)-4-amino-5,6-heptadienoic acid Activity in Enzyme Systems

The primary biochemical target of this compound is GABA-T, an enzyme crucial for the degradation of the inhibitory neurotransmitter GABA. nih.gov Assays to evaluate the compound's effect on GABA-T activity are fundamental to understanding its pharmacological profile.

Enzyme Inhibition Assays:

Biochemical assays are critical for determining the potency and mechanism of enzyme inhibitors. In the case of this compound, in vitro studies with purified GABA-T are conducted to measure the extent of enzyme inactivation. These assays typically involve incubating the enzyme with the inhibitor and then measuring the remaining enzyme activity by monitoring the conversion of GABA to succinic semialdehyde.

A key parameter derived from these assays is the ED₅₀ (Effective Dose, 50%) , which represents the concentration of the inhibitor required to achieve 50% of the maximum effect. For this compound, the ED₅₀ for the inactivation of brain GABA-T in mice has been determined to be 60 mg/kg when administered intraperitoneally and 70 mg/kg when given orally. nih.gov This demonstrates the compound's high potency as a GABA-T inactivator. nih.gov

The mechanism of inhibition is often characterized as "suicide inhibition" or mechanism-based inactivation. This occurs when the inhibitor is converted by the target enzyme into a reactive species that then irreversibly binds to and inactivates the enzyme.

Comparative Studies:

To contextualize the potency of this compound, its activity is often compared to other known GABA-T inhibitors. For instance, when administered orally, it is approximately five times more potent than vigabatrin (B1682217), another well-characterized GABA-T inhibitor used as an antiepileptic drug. nih.gov

Impact on Other Enzymes:

While the primary target is GABA-T, it is also important to assess the compound's activity against other related enzymes to understand its selectivity. One such enzyme is ornithine aminotransferase (OAT), which belongs to the same class of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes as GABA-T. mdpi.comnih.gov OAT is involved in the metabolism of ornithine and proline. nih.govwikipedia.org Studies on the effect of this compound on OAT help to determine its specificity and potential off-target effects.

ParameterValueAdministration RouteOrganismReference
ED₅₀ (GABA-T Inactivation) 60 mg/kgIntraperitonealMouse nih.gov
ED₅₀ (GABA-T Inactivation) 70 mg/kgOralMouse nih.gov

Application of this compound as a Chemical Probe in Neurobiology

The ability of this compound to potently and selectively inhibit GABA-T makes it a valuable chemical probe for studying the role of the GABAergic system in various neurological processes and disorders.

Investigating GABA Metabolism and Neurotransmission:

By inhibiting GABA-T, this compound leads to an increase in the concentration of GABA in the brain. nih.gov This allows researchers to investigate the downstream effects of elevated GABA levels on neuronal excitability, synaptic transmission, and behavior. For example, studies in mice have shown that the administration of this compound leads to a dose-dependent increase in whole-brain GABA concentrations, which correlates with its anticonvulsant effects. nih.gov

Models of Neurological Disorders:

This compound is utilized in animal models of diseases characterized by GABAergic dysfunction, such as epilepsy. For instance, its efficacy has been demonstrated in protecting against seizures induced by 3-mercaptopropionic acid, a model for presynaptic GABA deficit. nih.gov However, similar to vigabatrin, it does not offer significant protection against seizures induced by pentylenetetrazole, suggesting a specific mechanism of action related to GABA synthesis and degradation pathways. nih.gov

Spectroscopic and Chromatographic Techniques for Investigating this compound and its Interactions

A variety of analytical techniques are employed to characterize this compound and to study its interactions with biological systems.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of this compound and related metabolites in biological samples. Reversed-phase liquid chromatography (RP-LC) is a common mode used for the analysis of amino acids. nih.gov Often, derivatization of the amino acid is performed to enhance its chromatographic retention and detection. However, methods for analyzing non-derivatized amino acids are also being developed. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for confirming the identity of the compound and for quantifying its levels in complex biological matrices like brain tissue or plasma. Multiple reaction monitoring (MRM) mass spectrometry can be used for highly specific and sensitive quantification. nih.gov

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the chemical structure of this compound. Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the arrangement of atoms within the molecule.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification and structural confirmation. The exact mass of this compound has been determined to be 141.078978594 Da. nih.gov

These analytical techniques are crucial for pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion of the compound, as well as for pharmacodynamic studies that correlate drug concentrations with its biological effects.

Computational Chemistry and Molecular Modeling Studies of this compound and Target Enzymes

Computational approaches provide valuable insights into the molecular interactions between this compound and its target enzyme, GABA-T, at an atomic level.

Molecular Docking:

Molecular docking simulations are used to predict the preferred binding orientation of this compound within the active site of GABA-T. These studies help to identify the key amino acid residues involved in binding and to understand the structural basis for the compound's inhibitory activity. The allene (B1206475) functional group is a key feature that directs the mechanism-based inactivation.

Molecular Dynamics (MD) Simulations:

MD simulations provide a dynamic view of the inhibitor-enzyme complex over time. These simulations can reveal conformational changes in the enzyme upon inhibitor binding and can help to elucidate the step-by-step mechanism of the inactivation process. This includes the initial binding, the enzymatic transformation of the inhibitor, and the final covalent modification of the enzyme.

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations:

For a more detailed understanding of the chemical reaction that leads to enzyme inactivation, hybrid QM/MM methods can be employed. These calculations treat the reactive part of the system (the inhibitor and the key active site residues) with high-level quantum mechanics, while the rest of the protein is treated with more computationally efficient molecular mechanics. This approach allows for the investigation of the electronic rearrangements that occur during the enzymatic reaction and the formation of the covalent adduct.

Future Directions and Emerging Research Avenues for 4s 4 Amino 5,6 Heptadienoic Acid

Exploration of Additional Enzymatic Targets and Off-Target Interactions at a Research Level

The principal molecular target of (4S)-4-amino-5,6-heptadienoic acid is GABA-T, the enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. nih.govnih.gov By irreversibly inactivating GABA-T, the compound leads to a significant elevation of GABA levels in the brain. nih.gov This mechanism is the foundation of its potent anticonvulsant properties observed in research models. nih.gov

While its action on GABA-T is well-documented, a comprehensive understanding of its full biological activity profile necessitates the exploration of potential secondary enzymatic targets and off-target interactions. At a research level, future investigations are directed toward identifying other proteins or enzymes with which the compound might interact. Such studies are crucial to fully characterize its selectivity and to uncover any unforeseen biological effects.

Research into the off-target profile of structurally related GABA analogs has sometimes revealed interactions with other components of the neurochemical machinery, including transporters and other enzymes. For instance, studies on various synthetic amino acid derivatives have shown inhibitory potential against a range of enzymes, such as digestive enzymes, which, while not directly related to neuro-transmission, highlights the possibility of broader bioactivity. nih.gov Future research on this compound could employ advanced proteomic techniques, such as activity-based protein profiling (ABPP), to screen for covalent binding partners in complex biological samples beyond GABA-T. nih.gov Identifying the complete interactome will provide a more holistic view of its mechanism of action and potential applications.

Table 1: Primary and Potential Investigational Targets for this compound

TargetClassificationRoleResearch Status
4-Aminobutyrate Transaminase (GABA-T) Primary TargetEnzymeKey enzyme in GABA degradation. Irreversibly inhibited by this compound. nih.gov
Other Transaminases Potential Off-TargetEnzymeExploration for potential low-level inhibition due to structural similarities in active sites.
GABA Transporters (GATs) Potential Off-TargetTransporterInvestigational area to determine if the compound affects GABA reuptake.
Glutamate (B1630785) Decarboxylase (GAD) Related Pathway EnzymeEnzymeEnzyme for GABA synthesis. Research could confirm no direct interaction, ensuring specificity of action. nih.gov

Development of Novel Synthetic Strategies for Complex this compound Derivatives

The unique allenic moiety and the chiral center of this compound present both a challenge and an opportunity for synthetic chemists. While methods for its preparation exist, future research is focused on developing more efficient and versatile synthetic routes to generate a library of complex derivatives. nih.gov These derivatives could possess altered potency, selectivity, or pharmacokinetic properties.

Emerging synthetic methodologies that could be applied to this scaffold include:

Chemoenzymatic Synthesis : This approach combines the efficiency of chemical synthesis with the high selectivity of enzymatic reactions. Recent advances in the chemoenzymatic synthesis of other GABA derivatives demonstrate the power of this strategy to create complex chiral molecules with high purity and yield, which could be adapted for γ-allenyl-GABA analogues. nih.gov

Asymmetric Catalysis : Novel catalytic systems are being developed to control the stereochemistry of complex molecules. Palladium-catalyzed hydroamination of allenes, for example, offers a pathway to create various difluoroalkylated indole (B1671886) derivatives and could be conceptually adapted to generate novel allenic amino acids. acs.org

Scaffold-Based Diversification : Using the core structure of this compound as a starting point, a variety of functional groups can be introduced. Systematic approaches to building diverse molecular scaffolds from α,α-disubstituted amino acids are being explored, providing a blueprint for creating libraries of related compounds for screening. rsc.org The synthesis of GABA analogs based on different scaffolds, such as carbohydrates, has also been reported, indicating a broader chemical space for exploration. nih.gov

Table 2: Potential Synthetic Strategies for this compound Derivatives

Synthetic StrategyDescriptionPotential Application
Chemoenzymatic Methods Combination of chemical and enzymatic steps to achieve high stereoselectivity and yield. nih.govSynthesis of optically pure allenic amino acid derivatives.
Asymmetric Metal Catalysis Use of chiral catalysts to control the formation of stereocenters during the synthesis of the allene (B1206475) or amino acid moiety. acs.orgEfficient and controlled synthesis of novel, complex analogues.
Solid-Phase Synthesis Anchoring the scaffold to a solid support to facilitate the rapid assembly of a library of derivatives with diverse functionalities. mdpi.comHigh-throughput synthesis of derivatives for structure-activity relationship (SAR) studies.
Fragment-Based Synthesis Modular assembly of the molecule from smaller, functionalized building blocks.Creation of derivatives with specific properties, such as altered solubility or cell permeability.

Integration of this compound Research into Systems Neuroscience and Neuropharmacology

The ability of this compound to potently and specifically increase GABA levels makes it an invaluable tool for systems neuroscience. nih.gov GABA is the primary inhibitory neurotransmitter in the adult central nervous system, and maintaining the balance between GABAergic inhibition and glutamatergic excitation is fundamental for normal brain function. nih.govyoutube.com

By using this compound, researchers can manipulate this balance in a controlled manner to study the downstream effects on neural circuits, brain rhythms, and behavior. This moves beyond simple pharmacology to address complex questions in neuroscience:

Circuit Mapping : By observing the effects of elevated GABA in specific brain regions, researchers can better understand the role of inhibitory tone in the function of neural circuits involved in learning, memory, and sensory processing.

Disease Modeling : The compound can be used in animal models to probe the role of GABAergic dysfunction in neurological and psychiatric disorders like epilepsy, anxiety, and schizophrenia. nih.gov Its anticonvulsant effects in models of presynaptic GABA deficit are a clear example of its utility in this area. nih.gov

Neurotransmitter Plasticity : Long-term administration allows for the study of homeostatic mechanisms in the brain. Researchers can investigate how the nervous system adapts to chronically elevated GABA levels, including potential changes in the expression and function of GABA receptors (GABA-A and GABA-B). nih.gov

The integration of this compound into neuropharmacological studies provides a precise method for dissecting the contribution of the GABA system to complex brain processes, which is often difficult to achieve with less specific pharmacological agents.

Potential for this compound Scaffold in Chemical Biology Tool Development

The unique structure of this compound—an amino acid featuring a reactive allenic group—makes its core scaffold highly attractive for the development of sophisticated chemical biology tools. mdpi.com These tools are designed to probe biological systems with high precision.

Future research in this area could focus on transforming the this compound scaffold into:

Activity-Based Probes (ABPs) : The allenic functional group is an electrophilic warhead that covalently modifies the active site of GABA-T. This reactive handle can be leveraged by attaching a reporter tag (e.g., a fluorophore or biotin) to the scaffold. nih.govnih.gov The resulting ABP would allow for the direct visualization and quantification of active GABA-T enzymes in cells and tissues, providing a powerful tool for studying enzyme function and inhibitor engagement.

Affinity-Based Probes : By modifying the scaffold to reduce its reactivity while maintaining its binding affinity, it could be converted into an affinity-based probe. nih.gov Equipped with a photo-crosslinkable group and a reporter tag, such probes could be used to identify all binding partners of the scaffold within a cell, potentially uncovering the off-target interactions discussed in section 7.1.

Functionalized Derivatives for Imaging : Derivatives could be synthesized with moieties suitable for advanced imaging techniques, such as positron emission tomography (PET). A radiolabeled version of the inhibitor could allow for the non-invasive imaging of GABA-T distribution and activity in the living brain, providing critical insights into GABA metabolism in health and disease.

The development of such tools would extend the utility of the this compound scaffold far beyond its direct therapeutic potential, establishing it as a versatile platform for fundamental research in neurobiology and enzymology.

Q & A

Q. What is the primary enzymatic target of (4S)-4-amino-5,6-heptadienoic acid, and how is its activity experimentally validated?

this compound is a potent inactivator of γ-aminobutyric acid aminotransferase (GABA-AT), a key enzyme in GABA metabolism. Experimental validation involves:

  • Enzyme kinetics : Measuring time- and concentration-dependent inactivation rates using purified GABA-AT .
  • In vivo models : Oral administration in mice demonstrates brain GABA elevation and anticonvulsant activity in seizure models (e.g., maximal electroshock or pentylenetetrazole tests) .
  • Stereospecificity : Only the (S)-enantiomer shows activity; the (R)-enantiomer is inactive even at mM concentrations, confirming enantiomer-dependent mechanisms .

Q. What synthetic methodologies are employed to produce enantiomerically pure this compound?

Key steps include:

  • Chiral resolution : Use of L-proline-derived intermediates (e.g., 4R-protected hydroxyproline) to enforce stereochemical control during synthesis .
  • Protecting group strategies : TBDMS (tert-butyldimethylsilyl) protection of hydroxyl groups to prevent undesired side reactions .
  • Chromatographic purification : Silica gel column chromatography or HPLC for isolating enantiomers .
  • Critical challenge : Avoiding racemization during deprotection steps, monitored via circular dichroism (CD) or chiral HPLC .

Q. How is the anticonvulsant efficacy of this compound assessed in preclinical models?

  • Mouse seizure models :
    • Maximal electroshock (MES) : Measures protection against tonic-clonic seizures.
    • Subcutaneous pentylenetetrazole (scPTZ) : Evaluates clonic seizure thresholds.
  • Dosage optimization : Time- and concentration-dependent GABA-AT inactivation correlates with brain GABA levels, quantified via LC-MS .
  • Safety profiling : Monitoring acute toxicity (e.g., LD50) and behavioral side effects (e.g., rotorod tests for motor coordination) .

Advanced Research Questions

Q. What mechanistic evidence supports the proposed inactivation of GABA-AT by this compound?

The inactivation mechanism involves:

  • Suicide substrate activity : The allene moiety (5,6-heptadienoic acid) undergoes covalent modification of the enzyme’s pyridoxal 5'-phosphate (PLP) cofactor, forming stable adducts (e.g., structures 39 and 40 in Scheme 7 of ) .
  • Mass spectrometry : Detection of PLP-adducts confirms irreversible inhibition.
  • Kinetic isotope effects : Deuterium labeling at the α-carbon of the amino group reveals rate-limiting steps in adduct formation .

Q. How can researchers resolve contradictions in enantiomer activity data between in vitro and in vivo systems?

Discrepancies may arise from:

  • Metabolic stability : The (S)-enantiomer may resist enzymatic degradation in vivo, unlike the (R)-form.
  • Blood-brain barrier (BBB) penetration : Stereoselective transport mechanisms favor (S)-enantiomer uptake, validated via brain/plasma ratio studies .
  • Experimental design : Ensure enantiomeric purity (>99% via chiral HPLC) and validate assay conditions (e.g., pH, cofactors) to mimic physiological environments .

Q. What structural analogs of this compound have been explored to improve GABA-AT inhibition?

  • Terpenoid analogs : 3-Isopropyl-6-methyl-4E,6-heptadienoic acid (from Turkish tobacco) shows weaker activity, highlighting the necessity of the 4-amino group for potency .
  • Pyrimidine derivatives : 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one (ADTP) shares structural motifs but targets sweet taste receptors, emphasizing the unique role of the heptadienoic acid backbone in GABA-AT inhibition .

Q. How do researchers address discrepancies between in vitro enzyme inhibition and in vivo anticonvulsant efficacy?

  • Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Correlate brain GABA levels (via microdialysis) with enzyme inhibition rates .
  • Metabolite profiling : Identify active metabolites (e.g., oxidation products) using high-resolution mass spectrometry (HRMS) .
  • Dose-response alignment : Ensure in vitro IC50 values align with achievable brain concentrations in vivo .

Methodological Guidance

Q. Best practices for analyzing stereochemical purity in synthetic batches

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with UV detection at 210 nm .
  • Circular dichroism (CD) : Compare optical rotation with authentic standards .
  • NMR spectroscopy : Analyze diastereomeric derivatives (e.g., Mosher esters) for absolute configuration .

Q. Designing experiments to validate mechanism-based enzyme inactivation

  • Pre-incubation time course : Measure residual enzyme activity after pre-incubating GABA-AT with the compound .
  • Dilution assays : Confirm irreversibility by diluting the enzyme-inhibitor complex and assessing activity recovery .
  • Stoichiometry of inactivation : Determine the molar ratio of inhibitor to enzyme required for complete inactivation .

Q. Addressing variability in anticonvulsant response across rodent models

  • Strain selection : Use seizure-prone strains (e.g., DBA/2 mice) for consistency .
  • Standardized protocols : Adopt NIH/NINDS guidelines for seizure induction and scoring .
  • Data normalization : Express results as % protection relative to vehicle controls to account for baseline variability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。